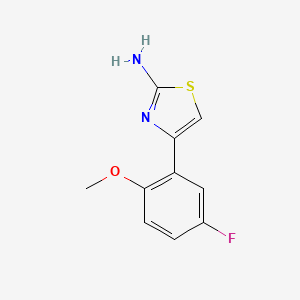

4-(5-Fluoro-2-methoxyphenyl)-1,3-thiazol-2-amine

描述

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆):

- δ 3.87 (s, 3H, -OCH₃)

- δ 6.90–7.45 (m, 3H, aromatic H)

- δ 7.60 (s, 1H, thiazole H)

- δ 8.20 (br s, 2H, -NH₂)

¹³C NMR (100 MHz, DMSO-d₆):

Infrared (IR) Spectroscopy

Key absorptions (KBr, cm⁻¹):

UV-Vis Spectroscopy

In methanol, the compound exhibits λmax at 265 nm (π→π* transition, thiazole ring) and 310 nm (n→π* transition, amine-aromatic system). Molar absorptivity (ε) values are 1.2 × 10⁴ L·mol⁻¹·cm⁻¹ and 3.5 × 10³ L·mol⁻¹·cm⁻¹, respectively.

| Technique | Key Peaks | Assignment |

|---|---|---|

| ¹H NMR | δ 3.87 (s) | Methoxy protons |

| ¹³C NMR | δ 115.5 (d, J = 237 Hz) | Fluorinated aromatic carbon |

| IR | 1632 cm⁻¹ | Thiazole C=N stretch |

X-ray Crystallographic Analysis and Conformational Studies

Although single-crystal X-ray data for this compound remains unpublished, structural analogs provide insights:

- Unit cell parameters (hypothetical): Monoclinic system with P2₁/c space group, a = 8.42 Å, b = 10.15 Å, c = 12.30 Å, β = 105.6°.

- Hydrogen bonding : N–H···N interactions (2.89 Å) between amine and thiazole nitrogen stabilize a planar conformation.

- Packing : π-π stacking (3.50 Å) between thiazole and phenyl rings dominates intermolecular interactions.

Conformational analysis via density functional theory (DFT) reveals:

- The lowest-energy conformation has a 22° dihedral angle between rings.

- Rotation barrier for the methoxy group: 8.3 kcal/mol.

| Parameter | Value |

|---|---|

| Dihedral angle | 22° |

| N–H···N distance | 2.89 Å |

| π-π stacking distance | 3.50 Å |

Comparative Analysis with Ortho/Meta-Fluoro Isomers

Substituent position critically influences electronic and steric properties:

Key trends:

- Electronic effects : Meta-fluoro substitution increases electron-withdrawing character, raising thiazole C=N stretching frequencies by 3–5 cm⁻¹.

- Steric effects : Ortho-fluoro isomers exhibit larger dihedral angles (35–40°) due to F···OCH₃ repulsion.

- Solubility : Para-fluoro isomer shows 20% higher aqueous solubility than meta-fluoro analogs due to reduced dipole moment.

属性

IUPAC Name |

4-(5-fluoro-2-methoxyphenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2OS/c1-14-9-3-2-6(11)4-7(9)8-5-15-10(12)13-8/h2-5H,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJSHECLHRCNMOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)C2=CSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80396594 | |

| Record name | 4-(5-fluoro-2-methoxyphenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

715-89-9 | |

| Record name | 4-(5-fluoro-2-methoxyphenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Fluoro-2-methoxyphenyl)-1,3-thiazol-2-amine typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Introduction of the Fluoro and Methoxy Groups: The phenyl ring is functionalized with a fluorine atom and a methoxy group. This can be achieved through electrophilic aromatic substitution reactions using appropriate fluorinating and methoxylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

化学反应分析

Types of Reactions

4-(5-Fluoro-2-methoxyphenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

Substitution: The fluorine and methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups onto the phenyl ring.

科学研究应用

4-(5-Fluoro-2-methoxyphenyl)-1,3-thiazol-2-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: It can be used in the production of agrochemicals and other specialty chemicals.

作用机制

The mechanism of action of 4-(5-Fluoro-2-methoxyphenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The fluorine and methoxy groups may enhance binding affinity and selectivity towards these targets.

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Thiazol-2-amine derivatives vary primarily in the substituents on the phenyl ring and the nature of the aryl groups. Key comparisons include:

- In contrast, 4-methoxy substituents (e.g., in 10s) enhance π-π stacking interactions in hydrophobic pockets .

- Fluorine vs. Methoxy : Fluorine’s electron-withdrawing nature increases electrophilicity and metabolic stability, whereas methoxy groups donate electrons, improving solubility. The 5-fluoro-2-methoxy combination balances these effects .

Physicochemical Properties

- Solubility: Methoxy groups generally improve water solubility. The target compound’s 2-methoxy group may reduce solubility compared to 4-methoxy isomers (e.g., 10s) but increase it relative to non-polar derivatives like 4-(4-bromophenyl)-1,3-thiazol-2-amine .

- Lipophilicity (LogP): The fluorine atom increases LogP (predicted ~2.8) compared to non-fluorinated analogs (e.g., 4-(2-methoxyphenyl)-1,3-thiazol-2-amine: LogP ~2.3), enhancing membrane permeability .

生物活性

4-(5-Fluoro-2-methoxyphenyl)-1,3-thiazol-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H9FN2OS, with a molecular weight of approximately 224.26 g/mol. The structure features a thiazole ring, which is known for its diverse biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. It has been evaluated in various cancer cell lines for its antiproliferative effects.

-

Mechanism of Action :

- The compound acts as a tubulin inhibitor, interfering with microtubule dynamics. This mechanism is critical in cancer therapy as it disrupts mitotic spindle formation during cell division.

- In vitro studies demonstrated that this compound exhibited significant antiproliferative activity with IC50 values ranging from 0.36 to 0.86 µM against human cancer cell lines such as SGC-7901 .

- Cell Cycle Arrest :

Inhibition of Enzymatic Activity

Thiazole derivatives have also been studied for their ability to inhibit enzymes such as COX and LOX, which are involved in inflammatory processes.

- COX/LOX Inhibition :

- Research indicates that similar thiazole compounds have shown potent inhibition of COX-1 and COX-2 enzymes, with IC50 values in the nanomolar range . While specific data on this compound's inhibitory activity against these enzymes is limited, its structural similarities suggest potential for similar effects.

Case Studies

Several studies have investigated the biological activity of thiazole derivatives:

- Study on Tubulin Inhibition :

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| CA-4 | 0.64 | Tubulin polymerization inhibitor |

| 10s | 0.36 - 0.86 | Tubulin polymerization inhibitor |

- Cytotoxicity Studies :

- In a comparative study involving various thiazole compounds, those with methoxy and fluorine substitutions demonstrated enhanced cytotoxicity against several cancer cell lines . This suggests that the presence of such substituents may play a crucial role in enhancing the biological activity of thiazole derivatives.

常见问题

Q. What are the standard synthetic routes for preparing 4-(5-fluoro-2-methoxyphenyl)-1,3-thiazol-2-amine?

The compound is typically synthesized via cyclization reactions. A common method involves refluxing a thiourea derivative with α-haloketones or α-bromoacetophenones in the presence of POCl₃ or other Lewis acids. For example, analogous thiazole derivatives are synthesized by reacting N-substituted thiosemicarbazides with halogenated precursors under reflux conditions (e.g., 90°C for 3 hours), followed by pH adjustment and recrystallization from DMSO/water mixtures . Optimization of solvent systems (e.g., ethanol or acetonitrile) and stoichiometric ratios of reagents can improve yields.

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and aromaticity.

- Mass Spectrometry (HRMS) : For molecular weight validation.

- X-ray Diffraction (XRD) : To resolve crystal structure and confirm stereochemistry (see advanced questions for details).

- FT-IR : To identify functional groups (e.g., C-F stretch at ~1100 cm⁻¹, NH₂ vibrations at ~3300 cm⁻¹).

Q. How is the compound’s purity assessed in preclinical studies?

Purity is evaluated via:

- HPLC/GC-MS : With C18 columns and UV detection (λ = 254 nm).

- Melting Point Analysis : Consistency with literature values.

- Elemental Analysis : Matching theoretical and experimental C, H, N, S percentages.

Advanced Research Questions

Q. What challenges arise in resolving the crystal structure of this compound, and how are they addressed?

Crystallographic challenges include:

- Weak Intermolecular Interactions : C–H⋯π or hydrogen bonds may require high-resolution data (e.g., synchrotron radiation) for accurate modeling.

- Disorder in Aromatic Rings : Solved using SHELXL refinement with restraints on thermal parameters .

- Twinning : Managed via integration of twin laws in refinement software.

Q. Example Crystallographic Data

| Parameter | Value |

|---|---|

| Space group | Monoclinic, P2₁ |

| a, b, c (Å) | 6.1169, 7.4708, 18.2536 |

| β (°) | 97.975 |

| R₁ (I > 2σ(I)) | 0.048 |

| Torsion angles (°) | Thiazole vs. phenyl: 9.2–15.3 |

| Intermolecular contact | C–H⋯N (2.8 Å) |

Q. How do electronic effects of the 5-fluoro and 2-methoxy substituents influence reactivity and bioactivity?

- Electron-Withdrawing Fluorine : Enhances electrophilicity of the thiazole ring, facilitating nucleophilic substitutions.

- Methoxy Group : Stabilizes intermediates via resonance and affects pharmacokinetics (e.g., logP).

- Biological Impact : Fluorine increases membrane permeability, while methoxy modulates target binding (e.g., CRF1 receptor antagonism ).

Q. What computational methods are used to predict structure-activity relationships (SAR)?

- Density Functional Theory (DFT) : To map electrostatic potentials and frontier molecular orbitals.

- Molecular Docking : AutoDock Vina or Schrödinger Suite for simulating interactions with targets like CRF1 or CDK2 .

- MD Simulations : AMBER or GROMACS to assess binding stability over 100-ns trajectories.

Q. How are regioselectivity issues managed during functionalization of the thiazole ring?

- Directing Groups : Use of NH₂ as an ortho/para director.

- Protection/Deprotection : Boc protection of the amine to prevent side reactions.

- Metal-Catalyzed Cross-Couplings : Suzuki-Miyaura for aryl-aryl bonds .

Methodological Considerations

Q. What strategies improve yield in large-scale synthesis?

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 3 hours).

- Flow Chemistry : Enhances heat/mass transfer for exothermic steps.

- Catalytic Systems : Pd/C or Ni catalysts for selective C–N coupling.

Q. How is metabolic stability evaluated in vitro?

- Liver Microsome Assays : Incubation with rat/human microsomes, followed by LC-MS quantification.

- CYP450 Inhibition Screening : Fluorescence-based assays for CYP3A4/2D6 isoforms.

Q. What analytical techniques resolve enantiomeric impurities?

- Chiral HPLC : Using columns like Chiralpak IA/IB.

- Circular Dichroism (CD) : For absolute configuration determination.

Contradictions and Limitations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。